molecular formula C11H16ClFN2 B1442467 N-(3-Fluorophenyl)piperidin-4-amine hydrochloride CAS No. 923565-91-7

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

Cat. No. B1442467
M. Wt: 230.71 g/mol
InChI Key: VPPUPLRTQYVYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a chemical compound with the CAS Number: 923565-91-7 . It has a molecular weight of 230.71 . The IUPAC name for this compound is N-(3-fluorophenyl)-4-piperidinamine hydrochloride .


Molecular Structure Analysis

The InChI code for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is 1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H . This indicates that the compound consists of a piperidine ring attached to a fluorophenyl group.


Physical And Chemical Properties Analysis

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride has a molecular weight of 230.71 . It is stored at room temperature .

Scientific Research Applications

  • Pharmaceutical Field

    • Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • Results : The results also vary depending on the specific therapeutic application. For example, they can help reduce inflammation, alleviate pain, or inhibit the growth of cancer cells .
  • Drug Discovery

    • Application : Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Methods of Application : Piperidine is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
    • Results : Piperidine and its derivatives have shown a wide variety of biological activities, making it a vital fundament in the production of drugs .
  • Liquid Chromatography and Electrochemical Detection

    • Application : N-(4-fluorophenyl)piperidin-4-amine has been studied in the context of liquid chromatography and electrochemical detection.
    • Methods of Application : This involves using the compound in derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.
    • Results : The specific results of these studies were not provided in the source.
  • Multicomponent Synthesis
    • Application : Piperidine derivatives are used in multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles .
    • Methods of Application : The methods of application vary depending on the specific synthetic process. For example, they can be used as reagents in a multicomponent reaction .
    • Results : The results also vary depending on the specific synthetic process. For example, they can help synthesize complex organic compounds .
  • Intramolecular and Intermolecular Reactions

    • Application : Piperidines are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Methods of Application : The methods of application vary depending on the specific synthetic process. For example, they can be used as reagents in a multicomponent reaction .
    • Results : The results also vary depending on the specific synthetic process. For example, they can help synthesize complex organic compounds .
  • Biological Activity

    • Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . They show a wide variety of biological activities .
    • Methods of Application : The methods of application vary depending on the specific therapeutic application. For example, they can be administered orally or intravenously as part of a drug regimen .
    • Results : The results also vary depending on the specific therapeutic application. For example, they can help reduce inflammation, alleviate pain, or inhibit the growth of cancer cells .

properties

IUPAC Name

N-(3-fluorophenyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPUPLRTQYVYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705279
Record name N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

CAS RN

923565-91-7
Record name N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Fluoroaniline (28.38 ml, 0.296 mol) was added to a solution of 4-oxo-1-piperidine carboxylate (60 g, 0.302 mol) in 1,2-DCE (600 ml) and the mixture stirred for 15 mins. Sodium tri(acetoxy)borohydride (83 g, 0.392 mol) was added gradually over 5 mins and the mixture stirred for 5.5 hrs then poured into a mixture of 2 MHCl (100 ml), water (200 ml) and ice (1 l). The phases were separated and the aqueous phase extracted with DCM (200 ml). The combined organic phases were dried over MgSO4 and concentrated to give a pale yellow solid which was dissolved in MeOH (400 ml) and treated with 2M HCl (100 ml). The resulting solution was stirred at 60° C. overnight. 5M HCl (100 ml) was added and heating continued for a further 7 h. The reaction mixture was concentrated in vacuo to give a yellow oily solid. This was recrystallised from MeOH/EtOAc to give two batches of the title compound (42.6 g & 17.0 g). These batches were then recrystallised from IMS/EtOAc and the resulting batches were dried in vacuo at 50° C. to give the title compound (49.0 g total). δH (MeOD, 250 MHz) 7.54 (1H, q), 7.24 (2H, m), 7.15 (1H, t), 3.89 (1H, m), 3.54 (2H, d), 3.11 (2H, t), 2.24 (2H, d), 2.01 (2H, m).
Quantity
28.38 mL
Type
reactant
Reaction Step One
Name
4-oxo-1-piperidine carboxylate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

3-Fluoroaniline (28.38 ml, 0.296 mol) was added to a solution of 4-oxo-1-piperidine carboxylate (60 g, 0.302 mol) in 1,2-DCE (600 ml) and the mixture stirred for 15 minutes. Sodium tri(acetoxy)borohydride (83 g, 0.392 mol) was added gradually over 5 minutes and the mixture stirred for 5.5 h, then poured into a mixture of 2M HCl (100 ml), water (200 ml) and ice (1 l). The phases were separated and the aqueous phase extracted with DCM (200 ml). The combined organic phases were dried over MgSO4 and concentrated to give a pale yellow solid which was dissolved in MeOH (400 ml) and treated with 2M HCl (100 ml). The resulting solution was stirred at 60° C. overnight. 5M HCl (100 ml) was added and heating continued for a further 7 h. The reaction mixture was concentrated in vacuo to give a yellow oily solid. This was re-crystallized from MeOH/EtOAc to give two batches of the title compound (42.6 g & 17.0 g). These batches were then re-crystallized from IMS/EtOAc and the resulting batches were dried in vacuo at 50° C. to give the title compound (49.0 g total). δH (CD3OD, 250 MHz) 7.54 (1H, q), 7.24 (2H, m), 7.15 (1H, t), 3.89 (1H, m), 3.54 (2H, d), 3.11 (2H, t), 2.24 (2H, d), 2.01 (2H, m).
Quantity
28.38 mL
Type
reactant
Reaction Step One
Name
4-oxo-1-piperidine carboxylate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Reactant of Route 2
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.